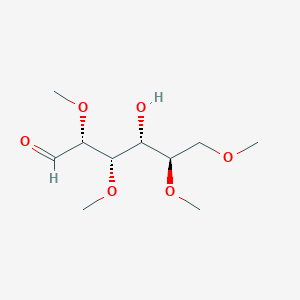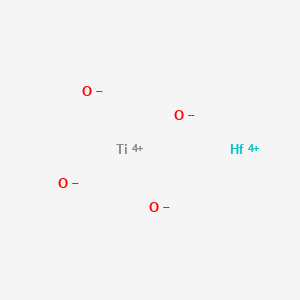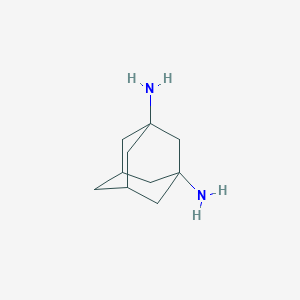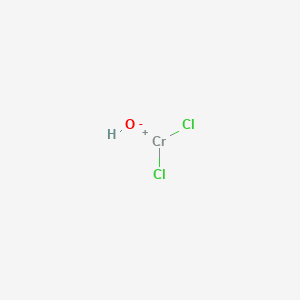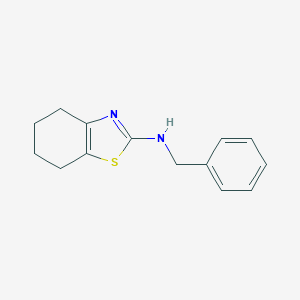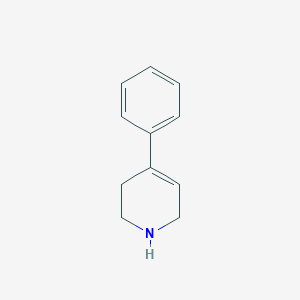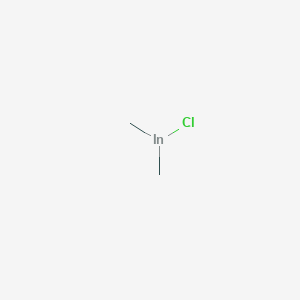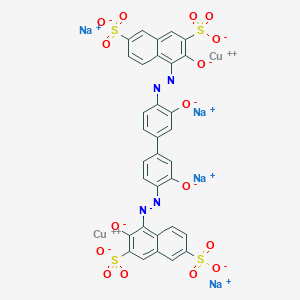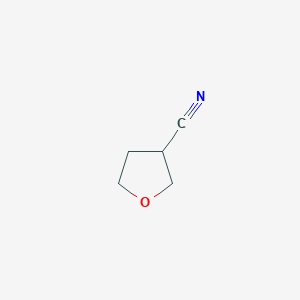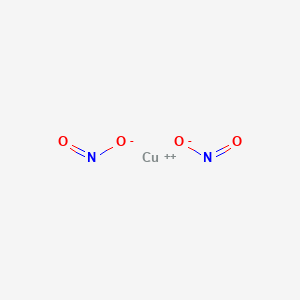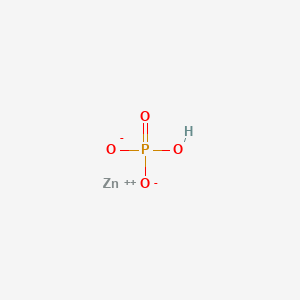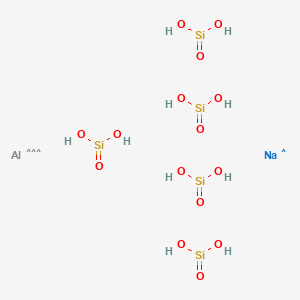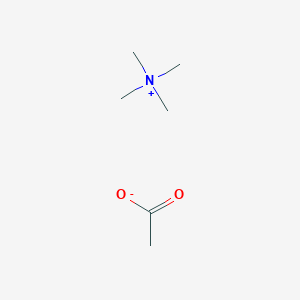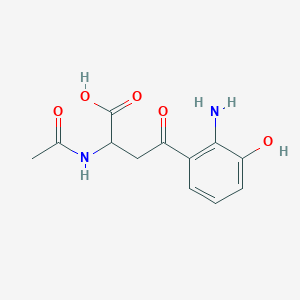
Triethylphosphine gold nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethylphosphine gold nitrate is a coordination compound consisting of a gold(I) center coordinated to a triethylphosphine ligand and a nitrate anion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Triethylphosphine gold nitrate can be synthesized through the reaction of gold(I) chloride with triethylphosphine in the presence of a nitrate source. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol. The general reaction is as follows:
AuCl+PEt3+AgNO3→Au(PEt3)NO3+AgCl
where PEt₃ represents triethylphosphine.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to optimize the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the gold(I) center is oxidized to gold(III).
Reduction: The compound can be reduced back to gold(I) from gold(III) using reducing agents such as sodium borohydride.
Substitution: The triethylphosphine ligand can be substituted with other ligands, such as phosphines or thiolates, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various phosphines or thiolates in organic solvents.
Major Products Formed:
Oxidation: Gold(III) complexes.
Reduction: Gold(I) complexes.
Substitution: Gold complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Triethylphosphine gold nitrate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Explored for its anticancer properties, particularly in the treatment of certain types of cancer by inhibiting thioredoxin reductase, an enzyme involved in cellular redox balance.
Industry: Utilized in the development of advanced materials and nanotechnology, particularly in the synthesis of gold nanoparticles.
Wirkmechanismus
The mechanism of action of triethylphosphine gold nitrate involves its interaction with cellular components. In biological systems, the compound can inhibit thioredoxin reductase, leading to an increase in reactive oxygen species and subsequent cell death. This mechanism is particularly relevant in its potential anticancer applications, where the inhibition of thioredoxin reductase disrupts the redox balance in cancer cells, leading to apoptosis.
Vergleich Mit ähnlichen Verbindungen
Auranofin: A gold(I) complex with a similar structure, used in the treatment of rheumatoid arthritis and investigated for its anticancer properties.
Chloro(triethylphosphine)gold(I): Another gold(I) complex with triethylphosphine, showing similar biological and pharmacological properties.
Uniqueness: Triethylphosphine gold nitrate is unique due to its nitrate anion, which can influence its solubility and reactivity compared to other gold(I) complexes. Its specific ligand environment and coordination geometry also contribute to its distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
gold(3+);triethylphosphane;trinitrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15P.Au.3NO3/c1-4-7(5-2)6-3;;3*2-1(3)4/h4-6H2,1-3H3;;;;/q;+3;3*-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEUOTNJUPKAQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(CC)CC.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Au+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15AuN3O9P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40162035 |
Source


|
| Record name | Triethylphosphine gold nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14243-51-7 |
Source


|
| Record name | Triethylphosphine gold nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014243517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triethylphosphine gold nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
